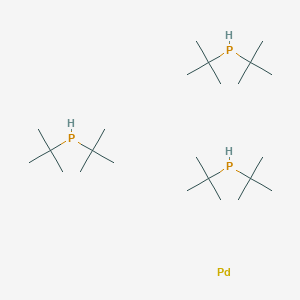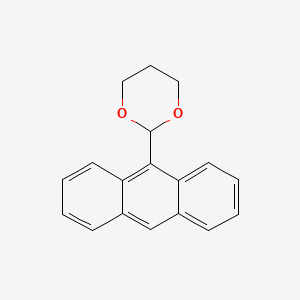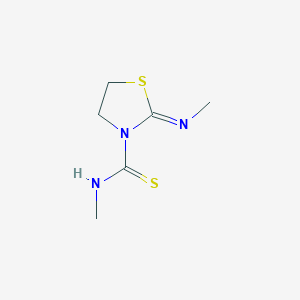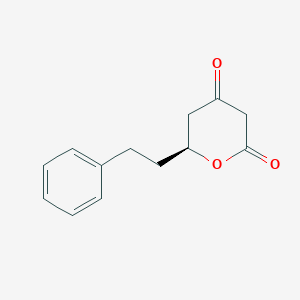![molecular formula C12H18N2O B12555786 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine CAS No. 161417-05-6](/img/structure/B12555786.png)
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine is a chemical compound with the molecular formula C11H16N2 It is also known by its IUPAC name, Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- This compound is a derivative of pyridine and is characterized by the presence of a pyrrolidinyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the pyrrolidinyl group. One common method involves the condensation of 2-methylpyridine with 1-methyl-2-pyrrolidinylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce different pyrrolidinyl derivatives .
Applications De Recherche Scientifique
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylnicotine: A similar compound with a methyl group at the 6-position of the pyridine ring.
2-Methyl-5-ethylpyridine: Another derivative of pyridine with an ethyl group at the 5-position.
Uniqueness
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidinyl group makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
161417-05-6 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-methyl-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-5-6-12(8-13-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3/t11-/m0/s1 |
Clé InChI |
TVHADAVXMVXMBF-NSHDSACASA-N |
SMILES isomérique |
CC1=NC=C(C=C1)OC[C@@H]2CCCN2C |
SMILES canonique |
CC1=NC=C(C=C1)OCC2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)
![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)

![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)


![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)



